Tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate

Description

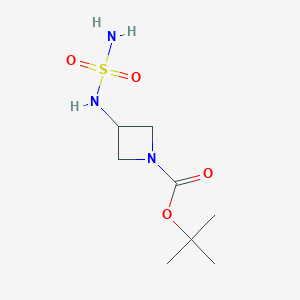

Tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate is a synthetic azetidine derivative featuring a sulfamoyl group (-SO₂NH₂) appended to the azetidine nitrogen. This compound is primarily utilized as a key intermediate in medicinal chemistry for the development of protease inhibitors, kinase modulators, and other bioactive molecules. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the azetidine nitrogen, enabling selective functionalization during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O4S/c1-8(2,3)15-7(12)11-4-6(5-11)10-16(9,13)14/h6,10H,4-5H2,1-3H3,(H2,9,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPYUZONWUBLCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl azetidine-1-carboxylate with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and ensure consistent product quality. Purification is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The sulfamoylamino group can be substituted with other functional groups using appropriate reagents.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used

Common Reagents and Conditions:

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride

Major Products:

Substitution Products: Various substituted azetidine derivatives.

Hydrolysis Products: 3-(sulfamoylamino)azetidine-1-carboxylic acid.

Oxidation and Reduction Products: Corresponding oxidized or reduced derivatives

Scientific Research Applications

Industrial Production

In industrial settings, the synthesis follows similar routes but utilizes automated reactors and continuous flow systems to enhance efficiency and consistency. Purification methods include crystallization and chromatography.

Chemical Properties and Reactions

Tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate can undergo various chemical reactions:

- Substitution Reactions : The sulfamoylamino group can be replaced with other functional groups.

- Hydrolysis : The ester bond can be hydrolyzed to yield 3-(sulfamoylamino)azetidine-1-carboxylic acid.

- Oxidation and Reduction : The compound can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions

| Reaction Type | Reagents/Conditions |

|---|---|

| Substitution | Alkyl halides or acyl chlorides with a base |

| Hydrolysis | Acidic (HCl) or basic (NaOH) conditions |

| Oxidation | Potassium permanganate, chromium trioxide |

| Reduction | Lithium aluminum hydride, sodium borohydride |

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceuticals aimed at treating bacterial and viral infections. Its structural features allow for the development of compounds that can effectively target specific pathogens.

Materials Science

In materials science, this compound is utilized in developing novel polymers and materials with unique properties. Its ability to form strong bonds with various substrates makes it valuable in creating advanced materials.

Biological Research

In biological research, it acts as a tool for studying enzyme mechanisms and protein interactions. The sulfamoylamino group can engage in hydrogen bonding and electrostatic interactions with enzymes, facilitating investigations into their functions.

Industrial Applications

The compound finds use in producing specialty chemicals and advanced materials, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The sulfamoylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of Selected Azetidine Derivatives

*Estimated values based on analogous sulfamoyl-containing compounds.

Key Observations:

- Sulfamoylamino vs. Methanesulfonamido: The sulfamoyl group in the target compound increases polarity (higher TPSA: 97.7 vs. 75.6 Ų) and hydrogen-bonding capacity compared to methanesulfonamido derivatives (e.g., ). This enhances solubility in polar solvents but may reduce membrane permeability.

- Brominated Derivatives : Bromine substituents (e.g., ) significantly elevate molecular weight and lipophilicity (LogP ~2.1–3.5), favoring hydrophobic interactions in drug-receptor binding.

- Amino vs. Hydroxy Substituents: Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate exhibits higher hydrogen-bond donor capacity (3 vs. 1–2 in others), making it suitable for targeting polar enzyme active sites.

Key Observations:

Table 3: Bioactivity Data of Selected Analogs

Key Observations:

- Sulfamoyl vs. Sulfonamide : The sulfamoyl group (R-SO₂NH₂) in the target compound is distinct from sulfonamides (R-SO₂NHR'), offering unique hydrogen-bonding patterns that may improve selectivity for enzymes like carbonic anhydrases or serine proteases.

- Brominated Analogs : Bromine-substituted derivatives (e.g., ) are often precursors in radiopharmaceuticals or covalent inhibitors due to their halogen reactivity.

Biological Activity

Tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique azetidine ring structure, which is modified by a sulfamoylamino group and a tert-butyl ester. The molecular formula is , with a molecular weight of 232.30 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound primarily stems from its interaction with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of certain enzymes or receptors, particularly those involved in inflammatory pathways or bacterial growth inhibition.

- Inhibition of Enzymatic Activity : The sulfamoylamino group may confer sulfonamide-like properties, potentially inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism is similar to that of traditional sulfa drugs.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pathways associated with inflammation.

Pharmacological Effects

The pharmacological profile of this compound suggests several therapeutic applications:

- Antibacterial Activity : In vitro studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Activity : Animal models indicate a reduction in inflammatory markers when treated with related compounds, suggesting potential use in treating inflammatory diseases.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various azetidine derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Standard Antibiotic (e.g., Penicillin) | 16 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

| Standard Antibiotic (e.g., Ampicillin) | 32 | Escherichia coli |

Case Study 2: Anti-inflammatory Activity

In a controlled animal study, researchers assessed the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model. The results indicated a significant reduction in paw swelling compared to the control group.

| Treatment | Paw Edema Reduction (%) |

|---|---|

| This compound (50 mg/kg) | 45 |

| Control (Vehicle) | 10 |

| Standard Anti-inflammatory Drug (e.g., Ibuprofen) | 60 |

Q & A

Basic: What are the key considerations for optimizing the synthesis of tert-butyl 3-(sulfamoylamino)azetidine-1-carboxylate?

Answer:

Synthesis optimization requires careful selection of reaction conditions and protecting groups. For analogous azetidine carboxylates, tert-butyl 3-oxoazetidine-1-carboxylate is often used as a precursor. A critical step involves introducing functional groups like sulfamoylamino via nucleophilic substitution or coupling reactions. For example, in related syntheses (e.g., tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate), solvent choice (e.g., i-PrOH vs. MeOH) significantly impacts yield and purity due to differences in solubility and reaction kinetics . Key parameters to optimize include:

- Temperature (e.g., 0–20°C for sulfonylation reactions)

- Catalysts (e.g., DMAP for acylations)

- Protecting group stability under acidic/basic conditions

Advanced: How can conflicting NMR data for this compound derivatives be resolved?

Answer:

Spectral contradictions often arise from rotational isomerism or solvent effects. For example, tert-butyl groups in similar compounds (e.g., tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate) show split signals in H NMR due to restricted rotation of the carbamate moiety. To resolve discrepancies:

- Use deuterated solvents with varying polarities (e.g., DMSO-d6 vs. CDCl3) to assess conformational stability .

- Employ 2D NMR (e.g., HSQC, NOESY) to confirm connectivity and rule out impurities .

- Compare with computational NMR predictions (e.g., DFT calculations) for validation .

Basic: What analytical methods are recommended for purity assessment of this compound?

Answer:

Purity is typically assessed via HPLC and mass spectrometry. For tert-butyl azetidine derivatives, reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates impurities. Example conditions:

- Mobile phase: 0.1% TFA in H2O (A) and 0.1% TFA in MeCN (B)

- Gradient: 10% B to 90% B over 20 min .

Mass spectrometry (ESI-MS) confirms molecular weight, with [M+H]+ peaks expected (e.g., m/z 294.3 for C11H20N3O4S) .

Advanced: How does the sulfamoylamino group influence the compound’s reactivity in nucleophilic substitutions?

Answer:

The sulfamoylamino (-NHSO2NH2) group is a strong electron-withdrawing moiety, enhancing the electrophilicity of adjacent carbons. In related compounds (e.g., tert-butyl 3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate), this group facilitates nucleophilic attacks at the β-position. Key factors:

- Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states .

- Base selection: Non-nucleophilic bases (e.g., DBU) prevent side reactions .

- Temperature control (e.g., 25–50°C) to balance reaction rate and selectivity .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

Stability is maximized by storing the compound under inert conditions. For tert-butyl carboxylates:

- Temperature: -20°C in sealed, argon-flushed vials .

- Desiccant: Include silica gel to prevent hydrolysis of the carbamate group .

- Light protection: Amber vials to avoid photodegradation of the sulfamoylamino moiety .

Advanced: How can kinetic studies elucidate degradation pathways under aqueous conditions?

Answer:

Degradation kinetics are studied via accelerated stability testing:

- Method: Prepare solutions in buffers (pH 1–13) and monitor degradation via HPLC at 25°C, 40°C, and 60°C .

- Analysis: Fit data to Arrhenius equation to predict shelf-life. For example, tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate shows pH-dependent hydrolysis, with maximal stability at pH 4–6 .

Basic: What synthetic strategies mitigate byproduct formation during sulfamoylamino introduction?

Answer:

Byproducts (e.g., over-sulfonylation) are minimized by:

- Stoichiometry control: Use 1.1 equivalents of sulfamoyl chloride to avoid di-substitution .

- Low-temperature addition: Add reagents at 0°C to slow exothermic side reactions .

- Workup: Quench excess reagent with aqueous NaHCO3 and extract with dichloromethane .

Advanced: How can computational modeling predict the compound’s binding affinity in medicinal chemistry applications?

Answer:

In silico approaches include:

- Docking studies: Use AutoDock Vina with protein targets (e.g., kinases) to assess binding poses .

- MD simulations: Simulate ligand-receptor interactions in GROMACS to evaluate stability .

- QSAR models: Correlate substituent effects (e.g., sulfamoylamino vs. carbamoyl) with bioactivity .

Basic: What are the challenges in characterizing this compound via X-ray crystallography?

Answer:

Crystallization challenges include:

- Low melting points: Common for carbamates; use slow evaporation in hexane/EtOAc .

- Polymorphism: Screen multiple solvents (e.g., MeOH, EtOH) to obtain high-quality crystals .

- Radiation sensitivity: Protect crystals from X-ray beam damage using cryo-cooling (100 K) .

Advanced: How does the compound serve as a precursor for heterocyclic ring systems?

Answer:

The sulfamoylamino group participates in cyclization reactions. For example:

- Triazole formation: React with NaN3 and Cu(I) to form 1,2,3-triazoles .

- Ring expansion: Treat with POCl3 to generate azepine derivatives via Beckmann rearrangement .

- Cross-coupling: Suzuki-Miyaura reactions with boronic acids to build biaryl systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.